molecular formula C20H25ClFN3O2 B6067227 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide;hydrochloride

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide;hydrochloride

Cat. No.: B6067227
M. Wt: 393.9 g/mol
InChI Key: WDCHVSVAPVSBID-UHFFFAOYSA-N
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Description

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2.ClH/c1-26-19-9-5-3-7-17(19)22-20(25)10-11-23-12-14-24(15-13-23)18-8-4-2-6-16(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCHVSVAPVSBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the 2-fluorophenyl and 2-methoxyphenyl groups. The final step involves the formation of the propanamide linkage and the conversion to the hydrochloride salt. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various amines under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linkage, potentially forming secondary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions.

Comparison with Similar Compounds

    Piperazine: A simpler analog used as an anthelmintic agent.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another piperazine derivative with different applications.

Uniqueness: 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide;hydrochloride is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct pharmacological properties.

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